4-(8-Chloro-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid
Overview
Description
4-(8-Chloro-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C15H15ClN2O2 and its molecular weight is 290.74 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been identified as inhibitors of phosphodiesterase 4 (pde4) . PDE4 is an enzyme that plays a crucial role in inflammatory responses by breaking down cyclic adenosine monophosphate (cAMP), a molecule that promotes anti-inflammatory effects.
Mode of Action
As a potential PDE4 inhibitor, 4-(8-Chloro-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid may bind to the active site of the PDE4 enzyme, preventing it from breaking down cAMP . This action would increase the concentration of cAMP within cells, promoting anti-inflammatory effects.
Biochemical Pathways
The inhibition of PDE4 leads to an increase in cAMP levels. Elevated cAMP can activate protein kinase A (PKA), which then phosphorylates multiple targets, leading to a reduction in inflammatory cytokine production and a decrease in the inflammatory response .
Pharmacokinetics
A similar compound was found to have exemplary pharmacokinetics in humans, enabling high plasma drug levels without associated nausea or emesis .
Result of Action
The result of the action of this compound, as a potential PDE4 inhibitor, would be a reduction in the inflammatory response. This is achieved through the inhibition of inflammatory cytokine production, which is a result of increased cAMP levels and subsequent PKA activation .
Properties
IUPAC Name |
4-(8-chloro-1,7-naphthyridin-6-yl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-14-13-11(2-1-7-17-13)8-12(18-14)9-3-5-10(6-4-9)15(19)20/h1-2,7-10H,3-6H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVORNHULGHDDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NC(=C3C(=C2)C=CC=N3)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801183621 | |
Record name | 4-(8-Chloro-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801183621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880466-46-6 | |
Record name | 4-(8-Chloro-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=880466-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(8-Chloro-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801183621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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